N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoroacetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis, and Suzuki coupling . The reaction conditions are mild, often carried out at room temperature, and the yields are generally good .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using amorphous carbon-supported sulfonic acid as a catalyst. This method offers advantages such as low cost, non-toxicity, and operational simplicity. The reaction is typically carried out in ethanol at room temperature, providing the desired product with moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N4,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By inhibiting TRKs, the compound can prevent the activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
Uniqueness
N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific inhibition of TRKs and its potential for selective anticancer activity. Its unique structure allows for various substitutions, making it a versatile compound for further chemical modifications and biological evaluations .
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,1-dibenzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-16-13-20(23(28)24-14-18-9-5-3-6-10-18)21-17(2)26-27(22(21)25-16)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,24,28) |
InChI Key |
ABEJHZPAXRNLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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